molecular formula C9H8N4S B3066791 6-Amino-3-phenyl-1,2,4-triazine-5(2H)-thione CAS No. 89730-60-9

6-Amino-3-phenyl-1,2,4-triazine-5(2H)-thione

Cat. No.: B3066791
CAS No.: 89730-60-9
M. Wt: 204.25 g/mol
InChI Key: YJHHJDAXYQYVPU-UHFFFAOYSA-N
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Description

6-Amino-3-phenyl-1,2,4-triazine-5(2H)-thione is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse chemical properties and applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound, in particular, has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-phenyl-1,2,4-triazine-5(2H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with carbon disulfide in the presence of a base, followed by cyclization with cyanamide. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-phenyl-1,2,4-triazine-5(2H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Amino-3-phenyl-1,2,4-triazine-5(2H)-thione has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design.

    Industry: It is used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 6-Amino-3-phenyl-1,2,4-triazine-5(2H)-thione involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-1,2,4-triazine-3-thione: Lacks the phenyl group, which may affect its biological activity and chemical properties.

    3-Phenyl-1,2,4-triazine-5-thione:

Uniqueness

6-Amino-3-phenyl-1,2,4-triazine-5(2H)-thione is unique due to the presence of both the amino and phenyl groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-amino-3-phenyl-2H-1,2,4-triazine-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4S/c10-7-9(14)11-8(13-12-7)6-4-2-1-3-5-6/h1-5H,(H2,10,12)(H,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHHJDAXYQYVPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=S)C(=NN2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70575134
Record name 6-Amino-3-phenyl-1,2,4-triazine-5(2H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70575134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89730-60-9
Record name 6-Amino-3-phenyl-1,2,4-triazine-5(2H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70575134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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